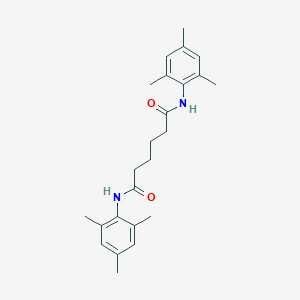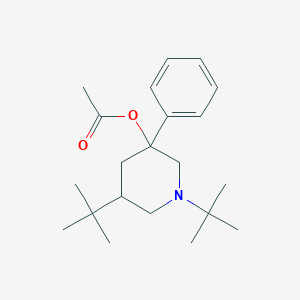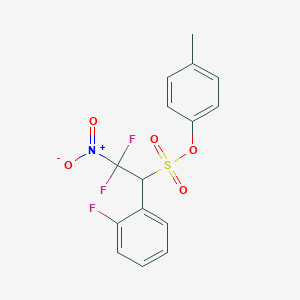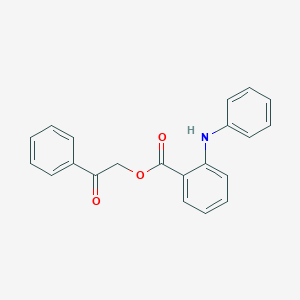
N,N'-bis(2,4,6-trimethylphenyl)hexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-dimesitylhexanediamide is an organic compound with the molecular formula C24H32N2O2 It is characterized by the presence of two mesityl groups attached to a hexanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dimesitylhexanediamide typically involves the reaction of hexanediamine with mesityl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesityl chloride. The product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for N,N’-dimesitylhexanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-dimesitylhexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The mesityl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids or amides.
Reduction: Hexanediamine derivatives.
Substitution: Halogenated mesityl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-dimesitylhexanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with enhanced mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of N,N’-dimesitylhexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl groups can enhance the compound’s binding affinity and selectivity towards these targets. The hexanediamide backbone provides structural rigidity, allowing for precise spatial orientation of the functional groups. This can lead to the modulation of biological pathways and the exertion of desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-dimethylethylenediamine: A related compound with two methyl groups instead of mesityl groups.
N,N’-dimethylformamide: Another amide with different substituents and properties.
N,N’-dimethylacetamide: Similar in structure but with an acetamide backbone.
Uniqueness
N,N’-dimesitylhexanediamide is unique due to the presence of bulky mesityl groups, which can significantly influence its chemical reactivity and biological activity. These groups provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Eigenschaften
Molekularformel |
C24H32N2O2 |
|---|---|
Molekulargewicht |
380.5g/mol |
IUPAC-Name |
N,N'-bis(2,4,6-trimethylphenyl)hexanediamide |
InChI |
InChI=1S/C24H32N2O2/c1-15-11-17(3)23(18(4)12-15)25-21(27)9-7-8-10-22(28)26-24-19(5)13-16(2)14-20(24)6/h11-14H,7-10H2,1-6H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
TZEUIPLHZUFGJB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCCC(=O)NC2=C(C=C(C=C2C)C)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCCC(=O)NC2=C(C=C(C=C2C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dimethyl-5-[[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B387601.png)


![ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B387604.png)
![N'-[(E)-(QUINOLIN-7-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE](/img/structure/B387605.png)



![N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE](/img/structure/B387611.png)
![2-BROMO-N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE](/img/structure/B387612.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-methylbenzamide](/img/structure/B387613.png)


